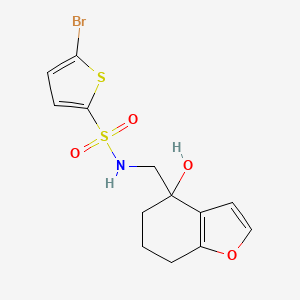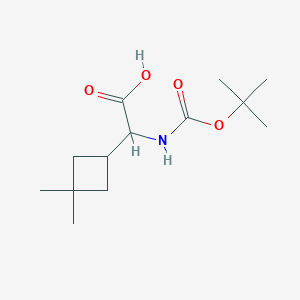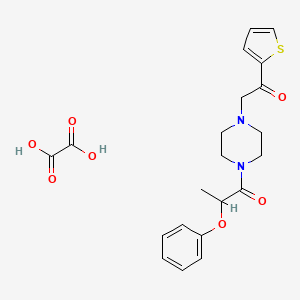![molecular formula C23H22N4O2S3 B2917673 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1040652-02-5](/img/no-structure.png)
2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O2S3 and its molecular weight is 482.64. The purity is usually 95%.
BenchChem offers high-quality 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
Research in organic chemistry has explored the synthesis and reactions involving structurally similar thiazolo[4,5-d]pyrimidin-5-yl derivatives. These studies often aim at developing new synthetic pathways and understanding the chemical behavior of such compounds. For instance, one study detailed the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles, leading to various thiazolo and triazolo pyrimidin derivatives, demonstrating the versatility of these frameworks in organic synthesis (Britsun et al., 2006).
Antimicrobial and Antitumor Activity
Some derivatives related to the chemical structure of interest have been studied for their potential antimicrobial and antitumor activities. Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and showed promising antimicrobial activity against various bacteria and fungal strains (El Azab & Abdel-Hafez, 2015). Similarly, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and displayed potent anticancer activity on several human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
Insecticidal Properties
Research has also delved into the insecticidal properties of compounds with similar backbones. For example, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm revealed the potential of these compounds in agricultural applications (Fadda et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-amino-4-phenylbutan-1-ol, which is synthesized from benzaldehyde and 2-amino-4-phenylbutan-1-one. The second intermediate is 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol, which is synthesized from 2-aminothiophenol and ethyl acetoacetate. These two intermediates are then coupled using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide.", "Starting Materials": [ "Benzaldehyde", "2-amino-4-phenylbutan-1-one", "2-aminothiophenol", "Ethyl acetoacetate", "N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Synthesis of 2-amino-4-phenylbutan-1-ol from benzaldehyde and 2-amino-4-phenylbutan-1-one", "Synthesis of 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol from 2-aminothiophenol and ethyl acetoacetate", "Coupling of the two intermediates using EDC and NHS to form the final product, 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide" ] } | |
Numéro CAS |
1040652-02-5 |
Nom du produit |
2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide |
Formule moléculaire |
C23H22N4O2S3 |
Poids moléculaire |
482.64 |
Nom IUPAC |
2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C23H22N4O2S3/c1-15(12-13-16-8-4-2-5-9-16)24-18(28)14-31-22-25-20-19(21(29)26-22)32-23(30)27(20)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,24,28)(H,25,26,29) |
Clé InChI |
FLPAEUDFSCVEBH-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2917591.png)
![3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2917594.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2917595.png)






![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2917603.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917606.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2917608.png)
![2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2917609.png)
